Cas no 885270-57-5 (tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate)
![tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/885270-57-5x500.png)
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- Diethyl 3,4-pyridinedicarboxylate
- Octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester
- tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
- 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate (ACI)
- 2-BOC-OCTAHYDRO-PYRROLO[3,4-C]PYRIDINE
- SY021779
- tert-Butyl hexahydro-1H-pyrrolo-[3,4-c]pyridine-2(3H)-carboxylate
- SY237223
- CS-0047880
- SCHEMBL3333848
- 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- PB29977
- AS-50550
- AKOS005263913
- CQJSNQCNXVJXDM-UHFFFAOYSA-N
- 885270-57-5
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, AldrichCPR
- 2-Boc-octahydropyrrolo[3,4-c]pyridine
- tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
- (3aS,7aS)-2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine
- DB-361729
- tert-butyl cis-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
- tert-butyl (3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
- cis-2-Boc-octahydropyrrolo[3,4-c]pyridine
- P10562
- SY237224
- (3aR,7aR)-2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine
- cis-1,3,3a,4,5,6,7,7a-2-Boc-octahydropyrrolo[3,4-c]pyridine
- PB32572
- (3ar,7as)-rel-2-Boc-octahydro-1h-pyrrolo[3,4-c]pyridine
- TERT-BUTYL OCTAHYDROPYRROLO[3,4-C]PYRIDINE-2-CARBOXYLATE
- Tert-butylHexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
- EN300-89884
- MFCD08234697
- 236406-56-7
- DB-077349
- BAC01437
- DTXSID701161418
- (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
-
- MDL: MFCD08234697
- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3
- InChIKey: CQJSNQCNXVJXDM-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CC2C(CNCC2)C1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 313.8±25.0 °C at 760 mmHg
- フラッシュポイント: 143.6±23.2 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D497941-500MG |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 97% | 500mg |
$385 | 2024-07-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10652-5g |
tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate |
885270-57-5 | 95% | 5g |
$1500 | 2023-09-07 | |
eNovation Chemicals LLC | D497941-10G |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 97% | 10g |
$3010 | 2024-07-21 | |
Enamine | EN300-89884-0.1g |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 0.1g |
$232.0 | 2023-09-01 | ||
Alichem | A029183640-250mg |
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate |
885270-57-5 | 95% | 250mg |
$283.40 | 2023-08-31 | |
Enamine | EN300-89884-250mg |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 250mg |
$427.0 | 2022-02-28 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20111032-500MG |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 97% | 500MG |
¥ 2,046.00 | 2023-04-13 | |
Enamine | EN300-89884-0.05g |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 0.05g |
$155.0 | 2023-09-01 | ||
Enamine | EN300-89884-0.25g |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 0.25g |
$331.0 | 2023-09-01 | ||
Enamine | EN300-89884-10g |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
885270-57-5 | 10g |
$4458.0 | 2023-09-01 |
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylateに関する追加情報
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate (CAS No: 885270-57-5)
The compound tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate, identified by the CAS number 885270-57-5, is a complex organic molecule with a unique structural composition. This compound belongs to the class of bicyclic structures, specifically featuring a pyrrolopyridine framework. The presence of the tert-butyl group and the carboxylate functionality adds significant chemical interest to this molecule, making it a subject of study in various fields of organic chemistry and pharmacology.
Recent advancements in synthetic organic chemistry have enabled the precise synthesis of such intricate structures. The synthesis of tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multi-step processes, including ring-forming reactions and functional group transformations. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging modern catalytic systems and reaction conditions.
The structural uniqueness of this compound has drawn attention from the pharmaceutical industry. The pyrrolopyridine core is known for its potential in drug design due to its ability to interact with various biological targets. Recent studies have highlighted its role as a lead compound in the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and cancer. The tert-butyl group contributes to the molecule's lipophilicity, enhancing its bioavailability when administered in vivo.
In terms of physical properties, tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate exhibits a melting point of approximately 120°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used for its characterization.
The application of computational chemistry tools has further deepened our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, predicting reactivity patterns that align with experimental observations. Such computational studies are pivotal in guiding future research directions and optimizing its use in medicinal chemistry.
Looking ahead, the continued exploration of tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate's chemical properties and biological activities holds promise for groundbreaking discoveries. Its role as a versatile building block in organic synthesis and its potential as a drug candidate underscore its significance in contemporary chemical research.
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